(1S,3S)-3-Methylcyclohexanamine
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Overview
Description
(1S,3S)-3-Methylcyclohexanamine: is a chiral organic compound belonging to the class of amines It is characterized by a cyclohexane ring with a methyl group at the third position and an amine group attached to the first carbon atom
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common synthetic route involves the reduction of 3-methylcyclohexanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Amination of Alcohols: Another method is the amination of 3-methylcyclohexanol using ammonia or ammonium salts under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using catalytic hydrogenation of 3-methylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure.
Chemical Reactions Analysis
(1S,3S)-3-Methylcyclohexanamine: undergoes various types of chemical reactions:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be further reduced to form cyclohexylamine derivatives.
Substitution: The amine group can undergo substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as triethylamine (Et3N).
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amine group.
Cyclohexylamine Derivatives: Resulting from the reduction of the compound.
N-alkylated Derivatives: Resulting from substitution reactions.
Scientific Research Applications
(1S,3S)-3-Methylcyclohexanamine: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1S,3S)-3-Methylcyclohexanamine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
(1S,3S)-3-Methylcyclohexanamine: can be compared with other similar compounds, such as (1R,3R)-3-Methylcyclohexanamine and 3-Methylcyclohexanol :
(1R,3R)-3-Methylcyclohexanamine: This is the enantiomer of This compound and may exhibit different biological activities.
3-Methylcyclohexanol: This compound lacks the amine group and has different chemical properties and reactivity.
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Properties
IUPAC Name |
(1S,3S)-3-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDYHSHPBDZRPU-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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